molecular formula C23H19N2P B14431918 4-Pyridinamine, N-(triphenylphosphoranylidene)- CAS No. 77116-69-9

4-Pyridinamine, N-(triphenylphosphoranylidene)-

Cat. No.: B14431918
CAS No.: 77116-69-9
M. Wt: 354.4 g/mol
InChI Key: RTEXGHZSMWNZMZ-UHFFFAOYSA-N
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Description

4-Pyridinamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C23H19N2P This compound is characterized by the presence of a pyridine ring substituted with an aminophosphoranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 4-aminopyridine with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-Pyridinamine, N-(triphenylphosphoranylidene)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophosphoranyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinamine, N-(triphenylphosphoranylidene)- has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, N-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A simpler derivative of pyridine with known applications in neurology and as a research tool.

    Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranyl derivatives.

Uniqueness

4-Pyridinamine, N-(triphenylphosphoranylidene)- is unique due to its combination of a pyridine ring with an aminophosphoranyl group. This structural feature imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry, catalysis, and material science. Its ability to form stable complexes with metal ions sets it apart from simpler pyridine derivatives and other phosphoranyl compounds.

Properties

CAS No.

77116-69-9

Molecular Formula

C23H19N2P

Molecular Weight

354.4 g/mol

IUPAC Name

triphenyl(pyridin-4-ylimino)-λ5-phosphane

InChI

InChI=1S/C23H19N2P/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-20-16-18-24-19-17-20/h1-19H

InChI Key

RTEXGHZSMWNZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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